molecular formula C17H13ClF3N3O B2965476 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-62-5

4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2965476
CAS No.: 860786-62-5
M. Wt: 367.76
InChI Key: BPXXTYRHDJXKBC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one family, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure comprises:

  • Position 4: A 4-chlorophenyl group, contributing hydrophobic and electron-withdrawing effects.
  • Position 5: A methyl group, enhancing steric bulk and metabolic stability.
  • Position 2: A 3-(trifluoromethyl)benzyl moiety, providing lipophilicity and resistance to enzymatic degradation due to the CF₃ group.

The trifluoromethyl group is particularly notable for its role in improving bioavailability and target binding in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXXTYRHDJXKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C17H12ClF3N2O
  • Molecular Weight : 367.8 g/mol
  • CAS Number : 1486557

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains. For example:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazole DerivativesEscherichia coli, Staphylococcus aureus12.5 - 25 µg/mL

Studies have demonstrated that This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various human cancer cell lines. Notably:

Cell LineIC50 (µM)Observations
Cervical Cancer (SISO)0.24 - 1.96Induces apoptosis in a dose-dependent manner
Bladder Cancer (RT-112)0.50 - 2.00Significant growth inhibition observed

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with increased early and late apoptotic cell populations noted upon treatment .

Anti-inflammatory Activity

Triazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can reduce inflammation markers in various cell lines. The following table summarizes findings from recent studies:

Inflammatory MarkerEffect of CompoundReference
TNF-alphaDecreased levels
IL-6Reduced secretion

These results suggest that the compound may play a role in modulating inflammatory responses.

Case Studies

  • In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of the triazole derivative significantly reduced bacterial load compared to control groups .
  • Clinical Trials for Anticancer Activity : Preliminary trials involving patients with advanced cervical cancer indicated that treatment with this compound led to tumor size reduction in a subset of patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Chlorophenyl vs. Ethoxyphenyl : The 4-chlorophenyl group in the target compound offers stronger electron-withdrawing effects than ethoxyphenyl (in ), which may influence binding to electron-deficient enzyme active sites.
  • Methyl vs. Oxadiazole Substituents : The methyl group at position 5 simplifies synthesis compared to oxadiazole-containing analogs (e.g., ), though it may reduce π-π stacking interactions critical for activity.
Structural and Crystallographic Comparisons
  • Planarity and Conformation: The target compound’s 3-(trifluoromethyl)benzyl group likely induces non-planarity due to steric bulk, contrasting with the near-planar conformations of compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), which adopts planar conformations except for perpendicular fluorophenyl groups . Crystallographic data for 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (monoclinic, C2/c symmetry ) suggests that halogen substituents influence unit cell parameters, a trend likely applicable to the target compound.
  • Crystal Packing :

    • The trifluoromethyl group may promote unique packing via C–F···H interactions, differing from the Cl/F-driven van der Waals interactions in halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted triazole precursors with halogenated benzyl groups under reflux conditions. For example, similar triazole derivatives are synthesized by refluxing 4-amino-triazole intermediates with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid (5–10 mol%) . Post-reaction purification often employs solvent evaporation under reduced pressure, followed by recrystallization using ethanol or acetonitrile. Purity is validated via HPLC or TLC, and structural confirmation is achieved through 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography and NMR spectroscopy resolve the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in triazole derivatives). For example, SCXRD data for analogous triazoles reveal planar triazole rings and non-covalent interactions stabilizing the crystal lattice . NMR spectroscopy (1^1H, 13^13C, 19^19F) identifies substituent effects, such as deshielding of protons near electron-withdrawing groups (e.g., -CF3_3) . Advanced 2D NMR techniques (COSY, HSQC) map coupling patterns for unambiguous assignment .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC against bacterial/fungal strains), while enzyme inhibition (e.g., α-amylase) is measured spectrophotometrically using DNSA or iodine-starch assays . Cytotoxicity screening employs MTT assays on mammalian cell lines. For triazole derivatives, substituents like -CF3_3 and chlorophenyl groups enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and global reactivity indices (electrophilicity, chemical hardness) . For example, exact-exchange terms in DFT improve thermochemical accuracy for triazole derivatives, predicting regioselectivity in nucleophilic substitutions . Transition-state optimization (IRC analysis) models reaction pathways, such as cyclization steps in triazole synthesis .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like -NO2_2, -OCH3_3, or halogens. For instance, replacing 4-chlorophenyl with 4-nitrophenyl in triazoles increases π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets . Crystallographic data (e.g., PDB entries) guide rational drug design by mapping ligand-protein interactions .

Q. How can contradictions between computational predictions and experimental data be resolved?

  • Methodological Answer : Discrepancies in properties like dipole moments or reaction yields arise from solvent effects or basis set limitations. Validate DFT results via experimental techniques:

  • Compare calculated 19^19F NMR shifts with experimental values to refine functional choices .
  • Use microkinetic modeling to reconcile theoretical activation energies with observed reaction rates .
  • Cross-validate spectroscopic data (IR/Raman) with computed vibrational frequencies .

Q. What methodologies assess the environmental impact and ecotoxicity of this compound?

  • Methodological Answer : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna LC50_{50}) and biodegradability (OECD 301F). Computational tools like ECOSAR predict toxicity classes based on QSAR models, where electron-withdrawing groups (e.g., -CF3_3) correlate with higher persistence . Degradation pathways are studied via HPLC-MS/MS to identify metabolites under UV/ozone exposure .

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